molecular formula C20H24N4O4 B2720451 ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate CAS No. 1396875-14-1

ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2720451
CAS No.: 1396875-14-1
M. Wt: 384.436
InChI Key: NEQKSMDKSLJYBZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features an indole moiety, an azetidine ring, and a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling Reactions: The indole and azetidine moieties are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired intermediate.

    Piperazine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced alcohol derivatives

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The azetidine and piperazine rings may contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: Known for their biological activities and structural similarity.

    Azetidine-3-carboxylate derivatives: Share the azetidine ring and have similar synthetic routes.

    Piperazine-1-carboxylate derivatives: Commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of the indole, azetidine, and piperazine rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-2-28-20(27)23-9-7-22(8-10-23)18(25)14-12-24(13-14)19(26)16-11-21-17-6-4-3-5-15(16)17/h3-6,11,14,21H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQKSMDKSLJYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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